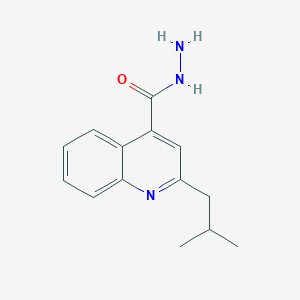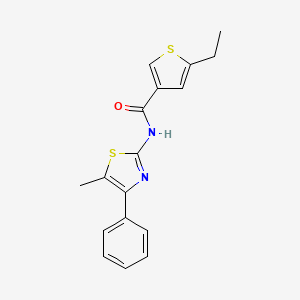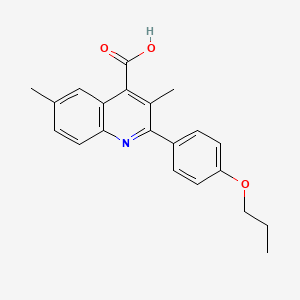
2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid, also known as nalidixic acid, is a synthetic antibacterial agent that belongs to the class of quinolone antibiotics. It was first developed in the 1960s and has been used to treat a variety of bacterial infections, including urinary tract infections, salmonella infections, and shigellosis.
Mécanisme D'action
Nalidixic acid works by inhibiting the activity of bacterial DNA gyrase, an enzyme that is essential for DNA replication. This inhibition leads to the death of the bacteria.
Biochemical and Physiological Effects:
Nalidixic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of bacterial DNA gyrase, leading to the death of the bacteria. It has also been shown to have an effect on the bacterial cell membrane, causing it to become more permeable. This can lead to the leakage of cellular contents and the death of the bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
Nalidixic acid has several advantages for lab experiments. It is a relatively inexpensive antibiotic and is readily available. It is also effective against a wide range of bacteria. However, it has some limitations. It is not effective against all types of bacteria, and some bacteria have developed resistance to 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid.
Orientations Futures
There are several future directions for research on 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid. One area of research is the development of new quinolone antibiotics that are more effective against resistant bacteria. Another area of research is the study of the mechanism of action of 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid and other quinolone antibiotics. This could lead to the development of new antibiotics that work by different mechanisms. Finally, there is a need for more research on the use of 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid in combination with other antibiotics, as this may increase its effectiveness against some types of bacteria.
Conclusion:
In conclusion, 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid is a synthetic antibacterial agent that has been extensively studied for its antibacterial properties. It works by inhibiting the activity of bacterial DNA gyrase, leading to the death of the bacteria. It has several advantages for lab experiments, but also has some limitations. Future research on 2-(2,4-dichlorophenyl)-3,6-dimethyl-4-quinolinecarboxylic acid acid could lead to the development of new antibiotics that are more effective against resistant bacteria.
Applications De Recherche Scientifique
Nalidixic acid has been extensively studied for its antibacterial properties. It has been used to treat a variety of bacterial infections, including urinary tract infections, salmonella infections, and shigellosis. It has also been used in research to study the mechanism of action of quinolone antibiotics.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-9-3-6-15-13(7-9)16(18(22)23)10(2)17(21-15)12-5-4-11(19)8-14(12)20/h3-8H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNHJURVSFUTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-3,6-dimethylquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-isopropyl-2-(2-pyridinyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265811.png)
![methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B4265823.png)
![3-methyl-1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4265830.png)
![propyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4265842.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(2,5-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4265846.png)


![7-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265866.png)

![2-(4-isopropylphenyl)-6-methyl-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4265876.png)
![methyl 6-(1,1-dimethylpropyl)-2-({[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265888.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265910.png)